1,3-Diallylimidazolium bromide

Ionic Liquid Physical Properties Density Specification Material Purity and Handling

1,3-Diallylimidazolium bromide (CAS 31483-71-3) is a dicationic imidazolium-based ionic liquid (IL) precursor featuring two terminal allyl (propenyl) substituents at the N1 and N3 positions of the imidazolium ring, paired with a bromide counterion. With a molecular formula of C₉H₁₃BrN₂ and a molecular weight of 229.12 g·mol⁻¹, this compound exists as a transparent oily liquid at ambient temperature and exhibits a density of 1.315 g·mL⁻¹.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
CAS No. 31483-71-3
Cat. No. B12531892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diallylimidazolium bromide
CAS31483-71-3
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESC=CCN1C=C[N+](=C1)CC=C.[Br-]
InChIInChI=1S/C9H13N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h3-4,7-9H,1-2,5-6H2;1H/q+1;/p-1
InChIKeyNOCMKEGYHBEGCN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diallylimidazolium Bromide (CAS 31483-71-3): Core Physicochemical and Structural Identity for Procurement Specification


1,3-Diallylimidazolium bromide (CAS 31483-71-3) is a dicationic imidazolium-based ionic liquid (IL) precursor featuring two terminal allyl (propenyl) substituents at the N1 and N3 positions of the imidazolium ring, paired with a bromide counterion . With a molecular formula of C₉H₁₃BrN₂ and a molecular weight of 229.12 g·mol⁻¹, this compound exists as a transparent oily liquid at ambient temperature and exhibits a density of 1.315 g·mL⁻¹ [1]. Unlike mono-allyl or saturated-alkyl imidazolium analogs, the symmetrical diallyl architecture confers dual polymerizable olefinic handles, enabling its primary utility as a monomer for the synthesis of crosslinked poly(ionic liquid) networks, single-ion conductive polymer electrolytes, and N-heterocyclic carbene (NHC) ligand precursors [2][3].

Why 1,3-Diallylimidazolium Bromide Cannot Be Interchanged with Mono-Allyl, Saturated-Alkyl, or Alternative Halide Imidazolium Salts


Substituting 1,3-diallylimidazolium bromide with a generic imidazolium bromide—such as 1-allyl-3-methylimidazolium bromide or 1,3-dialkylimidazolium bromide—introduces critical functional deficiencies that propagate through downstream material performance. The symmetrical diallyl architecture is structurally non-redundant: it provides exactly two terminal olefinic sites essential for hydroboration polymerization [1], thiol-ene crosslinking [2], and chelating NHC–metal coordination [3]. Mono-allyl analogs (e.g., 1-allyl-3-methylimidazolium bromide, CAS 31410-07-8) possess only one polymerizable handle, precluding network formation and limiting the material to linear architectures [4]. Conversely, exchanging the bromide anion for chloride alters NHC–metal complexation selectivity: 1,3-diallylimidazolium chloride yields a different product distribution with nickelocene than the bromide counterpart, demonstrating that both cation architecture and halide identity govern synthetic outcomes [3]. Generic substitution therefore risks loss of crosslinking capacity, altered coordination chemistry, and compromised electrochemical performance in the final polymer or catalyst system.

1,3-Diallylimidazolium Bromide: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


Density-Driven Procurement Differentiation: 1,3-Diallylimidazolium Bromide vs. Mono-Allyl Analog

The density of 1,3-diallylimidazolium bromide (1.315 g·mL⁻¹ at ambient temperature [1]) distinguishes it from its closest mono-allyl analog, 1-allyl-3-methylimidazolium bromide, for which published density values range from 1.52 to 1.58 g·mL⁻¹ . This approximately 15% lower density is a directly measurable specification parameter for incoming quality control, batch-to-batch consistency verification, and solvent-phase separation process design where density differentials govern extraction efficiency.

Ionic Liquid Physical Properties Density Specification Material Purity and Handling

Hydroboration Polymerization Yield: Quantitative Process Efficiency of Diallyl vs. Alternative Polymerizable IL Monomers

In hydroboration polymerization, 1,3-diallylimidazolium bromide achieves a polymer yield of 81–89% after subsequent anion exchange with LiTFSI [1]. This yield range was obtained using mesitylborane as the hydroboration reagent under controlled conditions, demonstrating robust reactivity of both terminal allyl groups. In contrast, mono-allyl imidazolium monomers (e.g., 1-allyl-3-methylimidazolium bromide) cannot undergo hydroboration polymerization to form main-chain organoboron polymers at all, as they lack the requisite second terminal olefin for chain propagation [2].

Polymerized Ionic Liquids Hydroboration Polymerization Single-Ion Conductor Synthesis

Lithium Transference Number in Polymer Electrolytes: Diallylimidazolium-Derived Organoboron vs. Polyether-Type Matrix Benchmark

Polymer electrolytes derived from 1,3-diallylimidazolium bromide via hydroboration polymerization, after equimolar LiTFSI doping, exhibit lithium transference numbers (t_Li⁺) of 0.45–0.87 at 30 °C [1]. This range substantially exceeds typical values reported for conventional polyether-type (PEO-based) matrices, where t_Li⁺ generally falls below 0.3 due to predominant anion mobility [2]. The organoboron unit incorporated via the hydroboration route functions as an effective anion trap, suppressing anion conduction and promoting selective lithium cation transport.

Lithium-Ion Battery Electrolyte Lithium Transference Number Single-Ion Conductor

NHC–Nickel Complex Selectivity: Bromide vs. Chloride Counterion Divergent Product Distribution

The reaction of 1,3-diallylimidazolium bromide with 1,1′-dimethylnickelocene (NiCp′₂) selectively affords two products: the ionic complex [NiCp′(all₂-NHC)]⁺Br⁻ (1a) and the neutral complex NiCp′(all₂-NHC)Br (1b) [1]. In contrast, 1,3-diallylimidazolium chloride under analogous conditions with nickelocene yields a different product distribution—NiCp(all₂-NHC)Cl (2, 37% yield) and the bis-NHC ionic complex [NiCp(all₂-NHC)₂]⁺Cl⁻ (3, 51% yield) [2]. The bromide counterion thus favors half-sandwich mono-NHC products, while chloride promotes bis-NHC complex formation, demonstrating that halide identity—not just cation structure—controls NHC–metal coordination stoichiometry.

N-Heterocyclic Carbene Complex Nickel Coordination Chemistry Catalyst Precursor Synthesis

Gas Solubility Profiling via Henry's Constants: 1,3-Diallylimidazolium Bromide as a Calibrated Separation Medium

Henry's constants for a systematic series of C₃–C₄ hydrocarbons (propane, propene, butane, isobutane, 1-butene, isobutene, trans-2-butene, and 1,3-butadiene) have been experimentally determined in 1,3-diallylimidazolium bromide [1]. This comprehensive gas solubility dataset is specific to this diallylimidazolium bromide matrix and provides quantitative parameters for evaluating its performance as a separation medium for olefin/paraffin separations. In contrast, such exhaustive Henry's constant datasets are not available for closely related mono-allyl imidazolium bromides (e.g., 1-allyl-3-methylimidazolium bromide) or for the corresponding chloride analog, limiting the ability to model or design gas separation processes with those alternative ILs [2].

Gas Solubility Henry's Law Constant Ionic Liquid Separation Media

Thermal Stability Class Comparison: Imidazolium Bromide vs. TFSI/BETI Anion Systems

A systematic TGA/DSC study encompassing 28 imidazolium-based ILs established that ionic liquids bearing bromide as the conjugate anion exhibit systematically lower thermal decomposition temperatures than those with bis(trifluoromethanesulfonyl)imide (TFSI) or bis(perfluoroethylsulfonyl)imide (BETI) anions [1]. While this study did not isolate 1,3-diallylimidazolium bromide specifically, the class-level trend for bromide salts provides a conservative baseline expectation for thermal stability. For applications requiring higher thermal tolerance, the corresponding 1,3-diallylimidazolium TFSI analog (CAS not directly compared in this study but commercially available with a melting point of −91.6 °C and density of 1.433 g·mL⁻¹ [2]) offers superior thermal resilience at the cost of losing the synthetic versatility of the bromide salt for direct metathesis or coordination chemistry.

Thermal Stability Thermogravimetric Analysis Ionic Liquid Decomposition

Evidence-Backed Application Scenarios for 1,3-Diallylimidazolium Bromide Procurement


Single-Ion Conductive Polymer Electrolyte Fabrication for Lithium Batteries

Research groups and battery material manufacturers synthesizing single-ion conductive polymer electrolytes should specify 1,3-diallylimidazolium bromide as the monomer of choice. The hydroboration polymerization route using this diallyl monomer yields organoboron PILs with lithium transference numbers of 0.45–0.87 at 30 °C—substantially exceeding polyether-type electrolyte benchmarks (t_Li⁺ < 0.3) [1]. Mono-allyl imidazolium bromides cannot support this polymerization chemistry, and alternative halide salts alter the polymerization pathway, making the diallyl bromide compound structurally essential.

Half-Sandwich Nickel–NHC Catalyst Precursor Synthesis

Synthetic organometallic laboratories developing nickel catalysts for cross-coupling or olefin transformations should procure 1,3-diallylimidazolium bromide rather than the chloride analog. The bromide counterion selectively directs the reaction with nickelocene derivatives toward half-sandwich mono-NHC complexes ([NiCp′(all₂-NHC)]⁺Br⁻ and NiCp′(all₂-NHC)Br), whereas the chloride salt predominantly yields bis-NHC ionic products (51% yield of [NiCp(all₂-NHC)₂]⁺Cl⁻) [2]. This counterion-dependent selectivity is critical for accessing specific Ni(II) coordination geometries relevant to catalytic activity.

Ionic Liquid-Based Olefin/Paraffin Gas Separation Process Development

Chemical engineering teams evaluating ionic liquids as physical solvents for C₃–C₄ olefin/paraffin separation should select 1,3-diallylimidazolium bromide on the basis of its uniquely available Henry's constant dataset. Experimentally measured Henry's constants for eight hydrocarbons—including propane, propene, butane isomers, and 1,3-butadiene—have been determined specifically in this IL matrix [3]. No comparable comprehensive gas solubility dataset is publicly available for 1-allyl-3-methylimidazolium bromide or 1,3-diallylimidazolium chloride, meaning that process simulation and techno-economic modeling with those alternatives would require de novo experimental solubility screening.

Crosslinked Poly(Ionic Liquid) Network Synthesis via Thiol-Ene Photopolymerization

Materials scientists pursuing thiol-ene 'click' photopolymerization to fabricate crosslinked poly(ionic liquid) networks should utilize 1,3-diallylimidazolium bromide as the foundational monomer, followed by anion metathesis to TFSI if enhanced thermal/mechanical properties are needed. The diallyl architecture provides the requisite two terminal alkene functionalities for network formation with polythiol crosslinkers (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) [4]. The bromide salt serves as the essential starting point for anion exchange, as the commercial availability and well-characterized density (1.315 g·mL⁻¹) [5] facilitate reproducible stoichiometric control in polymerization formulations.

Quote Request

Request a Quote for 1,3-Diallylimidazolium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.